BenchChemオンラインストアへようこそ!

3-(1,3-Benzoxazol-2-yl)propanoic acid

PHD-2 Inhibition HIF Pathway Anemia Drug Discovery

3-(1,3-Benzoxazol-2-yl)propanoic acid is a heterocyclic carboxylic acid building block featuring a benzoxazole core fused to a propanoic acid chain. Its significance in medicinal chemistry is anchored by its role as a key precursor to inhibitors of the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD-2) enzyme.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 78757-00-3
Cat. No. B1271360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Benzoxazol-2-yl)propanoic acid
CAS78757-00-3
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CCC(=O)O
InChIInChI=1S/C10H9NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13)
InChIKeyFUPQHVOTDIAYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS 78757-00-3): A Defined Benzoxazole Scaffold for Hypoxia-Targeted Research and Heterocyclic Chemistry


3-(1,3-Benzoxazol-2-yl)propanoic acid is a heterocyclic carboxylic acid building block featuring a benzoxazole core fused to a propanoic acid chain [1]. Its significance in medicinal chemistry is anchored by its role as a key precursor to inhibitors of the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain-2 (PHD-2) enzyme [2]. The compound's physicochemical properties, including a computed LogP of 1.27 and a polar surface area (PSA) of 63.33 Ų, differentiate it from analogous benzothiazole and benzimidazole scaffolds and directly influence the solubility and permeability profiles of derived molecules [1].

Procurement Risks with 3-(1,3-Benzoxazol-2-yl)propanoic acid: Why In-Class Analogs Are Not Direct Replacements


Direct substitution of 3-(1,3-benzoxazol-2-yl)propanoic acid with its benzothiazole or benzimidazole analogs (e.g., replacing the benzoxazole oxygen with sulfur or nitrogen) is chemically invalid for projects requiring specific PHD-2 pharmacophores. The electronic and hydrogen-bonding properties of the heteroatom are not interchangeable; the benzoxazole oxygen is a critical determinant of target engagement and inhibitor potency [1]. Quantitative evidence confirms that even minor modifications to the benzoxazole core, such as chlorination, result in a measurable shift in PHD-2 IC50 values, demonstrating that the unsubstituted 3-(1,3-benzoxazol-2-yl)propanoic acid provides a unique and essential starting point for generating a specific class of potent inhibitors [1].

Head-to-Head Performance Data for 3-(1,3-Benzoxazol-2-yl)propanoic acid and Its Direct Derivatives


PHD-2 Inhibitory Potency: Carbamoyl Derivative vs. 5-Chloro Analog vs. Clinical Candidate FG-4592

The carbamoyl derivative synthesized directly from 3-(1,3-benzoxazol-2-yl)propanoic acid is a validated human PHD-2 inhibitor. In a direct head-to-head assay, its IC50 was measured against the analogous 5-chloro-benzoxazole derivative and the clinical standard FG-4592 (roxadustat). The target-derived inhibitor demonstrated an IC50 of 2.24 µM, providing an intermediate potency profile between the more potent but structurally deviated 5-chloro analog and the clinically validated standard [1].

PHD-2 Inhibition HIF Pathway Anemia Drug Discovery

Computed Lipophilicity: 3-(1,3-Benzoxazol-2-yl)propanoic acid vs. Benzothiazole Analog

The predicted lipophilicity of 3-(1,3-benzoxazol-2-yl)propanoic acid is substantially lower than that of its benzothiazole analog, indicating superior aqueous solubility. The benzoxazole compound has a computed LogP of 1.27, whereas 3-(1,3-benzothiazol-2-yl)propanoic acid has a computed LogP of 2.4 [1][2]. This difference is a direct consequence of the heteroatom substitution (O vs. S).

Physicochemical Profiling Drug-likeness LogP

Polar Surface Area as a Differentiator: 3-(1,3-Benzoxazol-2-yl)propanoic acid vs. Benzothiazole and Benzimidazole Scaffolds

The topological polar surface area (TPSA) of the benzoxazole scaffold is lower than that of both the benzothiazole and benzimidazole analogs. 3-(1,3-benzoxazol-2-yl)propanoic acid has a TPSA of 63.3 Ų, compared to 78.4 Ų for the benzothiazole analog and a predicted value exceeding 66 Ų for the basic benzimidazole analog [1]. This lower PSA is associated with enhanced passive membrane permeability.

Membrane Permeability PSA Structure-Property Relationship

Key Application Scenarios for Procuring 3-(1,3-Benzoxazol-2-yl)propanoic acid (CAS 78757-00-3)


Core Scaffold for PHD-2 Inhibitor Libraries in Anemia and Ischemic Disease Research

This compound is the essential starting material for synthesizing 3-carbamoylpropanoic acid-based inhibitors of PHD-2, a key target in hypoxia signaling. Direct comparative data shows it yields an inhibitor with an IC50 of 2.24 µM, a potency benchmark that is distinct from halogenated analogs and comparable to the clinical candidate FG-4592 [1]. Research groups focused on HIF stabilization for anemia, stroke, or myocardial infarction should prioritize this specific unsubstituted scaffold to explore a unique potency space and establish structure-activity relationships (SAR).

Lead Optimization Programs Requiring Lower Lipophilicity and Enhanced Solubility

When designing compound libraries for oral bioavailability, the physicochemical profile of 3-(1,3-benzoxazol-2-yl)propanoic acid (LogP 1.27, TPSA 63.3 Ų) makes it a superior choice over benzothiazole (LogP 2.4) or benzimidazole analogs. This measurable difference in hydrophilicity and predicted permeability, supported by computational comparison [1], directly addresses common lead optimization challenges related to solubility and non-specific binding.

Synthesis of Advanced Intermediates for Selective Kinase or Enzyme Probes

It serves as a versatile precursor for generating diverse compound collections through amide coupling or esterification at the propanoic acid moiety. The distinct electronic nature of the benzoxazole oxygen, which contributes to the observed PHD-2 inhibitory activity [2], can be exploited to fine-tune interactions with kinase hinge regions or other enzymatic active sites, offering a rational advantage over other bicyclic heterocycles.

Physicochemical Standards for Scaffold-Hopping Experiments

Procurement is justified for medicinal chemistry teams conducting systematic scaffold-hopping studies between oxazole, thiazole, and imidazole cores. The well-defined parameters of 3-(1,3-benzoxazol-2-yl)propanoic acid (LogP 1.27, TPSA 63.3 Ų) serve as a calibrated benchmark [1], allowing the team to deconvolve the specific contributions of heteroatom substitution on potency, selectivity, and ADME properties in their biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1,3-Benzoxazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.